![molecular formula C20H18ClN5 B14904973 N-[2-(4-chlorophenyl)ethyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14904973.png)
N-[2-(4-chlorophenyl)ethyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Chlorophenethyl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of N-(4-Chlorophenethyl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine includes a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic system fused with a pyrazole and a pyrimidine ring. This compound has shown promise in various scientific research fields, including medicinal chemistry and drug discovery .
準備方法
The synthesis of N-(4-Chlorophenethyl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-chlorophenethylamine with m-tolylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized with a suitable pyrimidine derivative under acidic or basic conditions to yield the desired pyrazolo[3,4-d]pyrimidine compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity .
化学反応の分析
N-(4-Chlorophenethyl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom on the phenethyl group can be replaced by other nucleophiles like amines or thiols.
Cyclization: The compound can participate in cyclization reactions to form more complex fused ring systems
科学的研究の応用
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a kinase inhibitor, which makes it a candidate for studying cell signaling pathways.
Medicine: Due to its kinase inhibitory activity, it is being explored for its potential use in treating diseases such as cancer and inflammatory disorders.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes
作用機序
The mechanism of action of N-(4-Chlorophenethyl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, thereby modulating various cellular processes. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
類似化合物との比較
N-(4-Chlorophenethyl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
N-(4-Methoxyphenethyl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound has a methoxy group instead of a chlorine atom, which may affect its biological activity and chemical reactivity.
N-(4-Bromophenethyl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: The presence of a bromine atom can influence the compound’s pharmacokinetic properties and binding affinity to molecular targets.
N-(4-Fluorophenethyl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: The fluorine atom can enhance the compound’s metabolic stability and bioavailability
特性
分子式 |
C20H18ClN5 |
|---|---|
分子量 |
363.8 g/mol |
IUPAC名 |
N-[2-(4-chlorophenyl)ethyl]-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H18ClN5/c1-14-3-2-4-17(11-14)26-20-18(12-25-26)19(23-13-24-20)22-10-9-15-5-7-16(21)8-6-15/h2-8,11-13H,9-10H2,1H3,(H,22,23,24) |
InChIキー |
YXTOCDQYJJBLEY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NCCC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


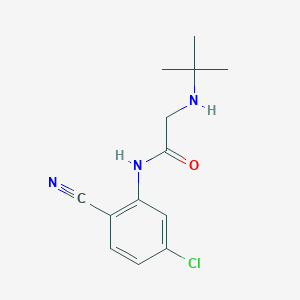
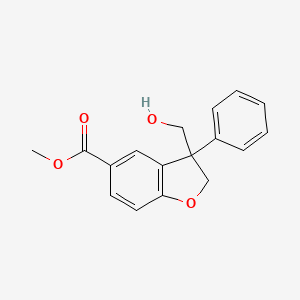
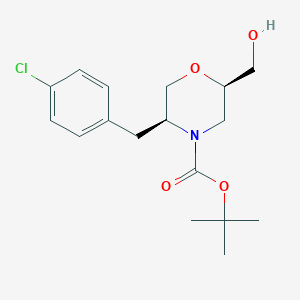

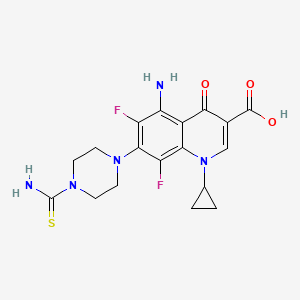

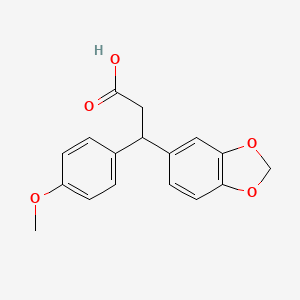
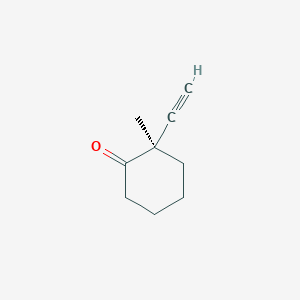
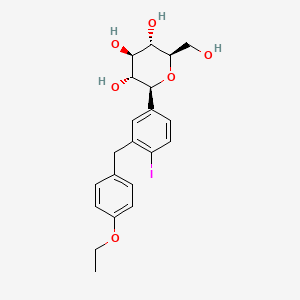

![8-Bromo-2-(methylthio)pyrido[3,2-d]pyrimidine](/img/structure/B14904958.png)
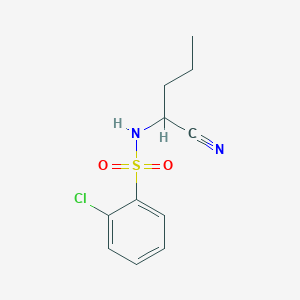

![(2'-(Cyclohexyldimethylsilyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14904975.png)
